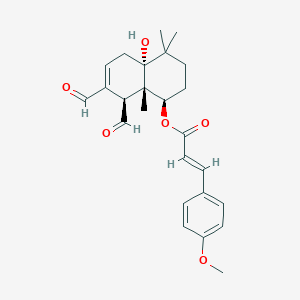
Drimanial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drimanial is a natural product found in Drimys winteri with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Sources
Drimanial is classified as a drimane sesquiterpene, which is known for its complex structure and bioactive properties. It is primarily isolated from cinnamon bark and other plants within the Lauraceae family. The molecular structure of this compound contributes to its biological activities, making it a subject of interest in pharmacological research.
Medicinal Applications
1. Antidiabetic Effects
this compound has been studied for its potential antidiabetic properties. Research indicates that compounds derived from cinnamon, including this compound, can enhance insulin sensitivity and regulate glucose metabolism. A study demonstrated that cinnamon extract significantly improved serum lipid profiles and hepatic lipids in diabetic rats, suggesting that this compound may play a role in managing hyperglycemia and hyperlipidemia .
2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented in various studies. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
this compound exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential use in developing natural antimicrobial agents .
Data Table: Summary of Biological Activities of this compound
| Activity | Effect | Reference |
|---|---|---|
| Antidiabetic | Improves insulin sensitivity | |
| Anti-inflammatory | Reduces cytokine production | |
| Antimicrobial | Effective against Staphylococcus aureus |
Case Studies
Case Study 1: this compound in Diabetes Management
A clinical trial involving diabetic patients showed that supplementation with cinnamon extract containing this compound resulted in significant reductions in fasting blood glucose levels and improved lipid profiles over a 12-week period. Participants reported better overall health and reduced symptoms associated with diabetes.
Case Study 2: this compound as an Antimicrobial Agent
In vitro studies conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration comparable to conventional antibiotics. This study highlights the potential for this compound to be developed into a natural alternative for combating antibiotic-resistant bacteria.
Future Research Directions
Given the promising results associated with this compound, future research should focus on:
- Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its biological effects will help in optimizing its applications.
- Formulation Development: Exploring different formulations (e.g., capsules, topical applications) to enhance bioavailability and efficacy.
- Clinical Trials: Conducting larger-scale clinical trials to validate the findings from preliminary studies and establish dosage guidelines.
Propiedades
Fórmula molecular |
C25H30O6 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[(1R,4aR,8R,8aS)-7,8-diformyl-4a-hydroxy-4,4,8a-trimethyl-2,3,5,8-tetrahydro-1H-naphthalen-1-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H30O6/c1-23(2)13-12-21(24(3)20(16-27)18(15-26)11-14-25(23,24)29)31-22(28)10-7-17-5-8-19(30-4)9-6-17/h5-11,15-16,20-21,29H,12-14H2,1-4H3/b10-7+/t20-,21+,24-,25+/m0/s1 |
Clave InChI |
ZQYOVSWUNPPKMW-OVKSSVTDSA-N |
SMILES |
CC1(CCC(C2(C1(CC=C(C2C=O)C=O)O)C)OC(=O)C=CC3=CC=C(C=C3)OC)C |
SMILES isomérico |
C[C@]12[C@@H](CCC([C@@]1(CC=C([C@@H]2C=O)C=O)O)(C)C)OC(=O)/C=C/C3=CC=C(C=C3)OC |
SMILES canónico |
CC1(CCC(C2(C1(CC=C(C2C=O)C=O)O)C)OC(=O)C=CC3=CC=C(C=C3)OC)C |
Sinónimos |
drimanial |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















